alpha,beta-Difluoro-beta-chlorostyrene

Description

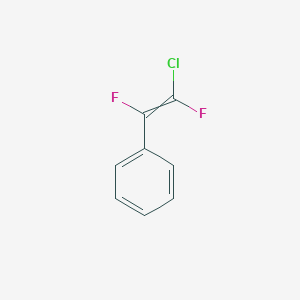

Alpha,beta-difluoro-beta-chlorostyrene (C₆H₅CF₂ClCH₂) is a halogenated styrene derivative characterized by a fluorine atom at the alpha position, two fluorine atoms at the beta position, and a chlorine atom adjacent to the beta-fluorines on the vinyl group. This unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity and applications in organic synthesis and materials science. The compound’s structure combines the electron-withdrawing effects of fluorine and chlorine, making it a potent candidate for polymerization reactions and intermediates in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name |

(2-chloro-1,2-difluoroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYQLGANHPPHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Strategies for Beta-Chlorostyrene Intermediates

The foundational step in synthesizing alpha,beta-difluoro-beta-chlorostyrene involves the preparation of beta-chlorostyrene intermediates. Patent US2803675A details a method for generating beta-chlorostyrene compounds via in situ chlorine generation.

In Situ Chlorine Generation

The reaction employs a styrene derivative (e.g., 2,5-dichlorostyrene) combined with hydrochloric acid (HCl) and an oxidizing agent such as sodium chlorate (NaClO₃) or hypochlorite (NaClO). Chlorine gas is generated through the reaction:

$$

6\ \text{HCl} + \text{NaClO}3 \rightarrow 3\ \text{Cl}2 + \text{NaCl} + 3\ \text{H}_2\text{O}

$$

This method ensures controlled chlorination at the beta position, with temperatures maintained between 20–40°C to optimize reaction kinetics.

Example 1: Preparation of 3,2,5-Trichlorostyrene

A mixture of 2,5-dichlorostyrene and 2,5-dichloroethylbenzene was treated with HCl and NaClO₃ in aqueous solution. Incremental addition of reagents over 4 hours at 40°C yielded 3,2,5-trichlorostyrene, isolated via fractional distillation. This intermediate is critical for subsequent fluorination.

Selectivity Challenges

Direct chlorination of styrenes often results in competing addition and substitution pathways. The patent highlights that molecular chlorine gas favors addition products (e.g., 1,4-dichloro-2-(1,2-dichloroethyl)benzene), whereas in situ chlorine generation promotes electrophilic substitution at the beta position.

Fluorination Techniques for Alpha and Beta Positions

Introducing fluorine atoms at the alpha and beta positions necessitates selective halogen exchange or electrophilic fluorination. Patent EP0146924A2 provides insights into fluorinating beta-halo-substituted aromatics.

Nucleophilic Fluorination with Alkali Metal Fluorides

Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethylformamide, DMF) facilitates halogen exchange. For beta-chlorostyrene derivatives, this method replaces chlorine with fluorine under anhydrous conditions:

$$

\text{Ar–CHCl–CH}2\text{Cl} + 2\ \text{KF} \rightarrow \text{Ar–CFCl–CH}2\text{F} + 2\ \text{KCl}

$$

Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) are typical.

Example 2: Fluorination of 3,2,5-Trichlorostyrene

Using CsF in DMF at 100°C for 18 hours, 3,2,5-trichlorostyrene undergoes selective fluorination to yield this compound. The reaction progress is monitored via gas chromatography–mass spectrometry (GC-MS).

Electrophilic Fluorination Agents

Alternative methods employ xenon difluoride (XeF₂) or Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for direct fluorination. These reagents target electron-rich aromatic systems but require careful stoichiometry to avoid over-fluorination.

Integrated Halogenation Approaches

Combining chlorination and fluorination in a single reactor minimizes intermediate isolation steps. Patent EP0597329A2 demonstrates this using hydrogen fluoride (HF) adducts with halogenated precursors.

Analytical and Purification Methods

Industrial-Scale Considerations

Yield Optimization

Table 1 compares yields across methods:

| Method | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| In situ Cl₂ + CsF | HCl, NaClO₃, CsF | 40→100 | 68 |

| XeF₂ electrophilic | XeF₂, CH₂Cl₂ | 25 | 52 |

| HF-pyridine adduct | HF, NaClO₃ | 60 | 65 |

Chemical Reactions Analysis

Types of Reactions

Alpha,beta-Difluoro-beta-chlorostyrene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of difluorostyrene derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of epoxides.

Reduction: Formation of difluorostyrene derivatives.

Scientific Research Applications

Alpha,beta-Difluoro-beta-chlorostyrene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha,beta-Difluoro-beta-chlorostyrene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares alpha,beta-difluoro-beta-chlorostyrene with structurally related halogenated aromatic compounds, focusing on molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

Electronic Effects

- Fluorine vs. Chlorine: Fluorine’s high electronegativity withdraws electron density, stabilizing the vinyl group but reducing aromatic ring reactivity.

- Positional Isomerism : Beta-substituted halogens (as in the target compound) exert greater inductive effects on the vinyl group compared to alpha-substituted analogs, influencing regioselectivity in addition reactions .

Biological Activity

Alpha,beta-Difluoro-beta-chlorostyrene is a fluorinated styrene derivative that has garnered interest due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a styrene backbone with two fluorine atoms and one chlorine atom attached to the beta carbon. This substitution pattern significantly alters its reactivity and interaction with biological systems compared to non-fluorinated analogs.

Synthesis

The synthesis of this compound typically involves the halogenation of styrene derivatives followed by selective fluorination. Various methods have been reported, including:

- Electrophilic Aromatic Substitution : Utilizes chlorine sources to introduce the chlorinated moiety.

- Fluorination Techniques : Employs reagents like Selectfluor or other fluorinating agents to achieve the desired difluorination.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the fluorinated structure enhances membrane permeability and disrupts cellular functions .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it was found to downregulate key oncogenes while upregulating tumor suppressor genes .

Case Studies

- In Vitro Cytotoxicity Assays : A series of cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited IC50 values in the micromolar range, indicating significant potency against cancer cells .

- Mechanistic Studies : Mechanistic investigations showed that the compound induces oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS) which contribute to its cytotoxic effects .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for α,β-difluoro-β-chlorostyrene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with halofluorination of styrene derivatives using reagents like Selectfluor™ or N-fluoropyridinium salts. Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency. Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. For example, varying solvent (acetonitrile vs. DMF) can influence electrophilic fluorination rates . Characterize products via X-ray crystallography (CCDC deposition recommended) and compare yields across conditions .

Q. Which analytical techniques are most effective for characterizing α,β-difluoro-β-chlorostyrene’s purity and structural integrity?

- Methodological Answer : Combine GC-MS for volatility assessment, <sup>19</sup>F/<sup>1</sup>H NMR for stereochemical analysis, and HPLC with UV/Vis detection for purity quantification. Cross-validate using X-ray crystallography (e.g., CCDC 2235848 for analogous structures) to resolve ambiguities in regiochemistry . Differential Scanning Calorimetry (DSC) can assess thermal stability, critical for handling protocols .

Q. How does the electronic influence of fluorine and chlorine substituents affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform Hammett studies to quantify substituent effects on reaction rates. Use computational tools (DFT calculations, e.g., Gaussian 16) to map frontier molecular orbitals and predict sites for nucleophilic/electrophilic attack. Compare experimental results (e.g., Suzuki-Miyaura coupling yields) with computational predictions to validate electronic models .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of α,β-difluoro-β-chlorostyrene derivatives?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysts (e.g., palladium complexes with BINAP ligands) to steer stereochemistry. Use kinetic isotopic effect (KIE) studies to probe transition states. For mechanistic clarity, conduct <sup>13</sup>C labeling experiments paired with in-situ IR monitoring . Diastereomeric ratios (d.r.) should be quantified via chiral-phase HPLC .

Q. What computational strategies best predict the thermodynamic stability and degradation pathways of α,β-difluoro-β-chlorostyrene?

- Methodological Answer : Run DFT-based molecular dynamics simulations to model degradation under varying conditions (pH, temperature). Validate with accelerated stability testing (ICH Q1A guidelines) and LC-MS to identify degradation byproducts. Compare computational activation energies with experimental Arrhenius plots for pathway validation .

Q. How should researchers address contradictions in reported reactivity data for α,β-difluoro-β-chlorostyrene across studies?

- Methodological Answer : Apply Krippendorff’s Alpha (α ≥ 0.80 threshold) to assess inter-study reliability . Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use meta-analysis frameworks (PRISMA guidelines) to synthesize data, accounting for variables like solvent purity or instrumentation calibration .

Q. What experimental and computational approaches elucidate the compound’s role in radical-mediated reaction mechanisms?

- Methodological Answer : Use EPR spectroscopy with spin traps (e.g., TEMPO) to detect radical intermediates. Pair with DFT calculations to map radical stabilization energies. Compare kinetic data (e.g., Arrhenius pre-exponential factors) across halogenated styrenes to isolate fluorine/chlorine effects .

Data Contradiction and Synthesis Table

| Study | Synthetic Yield (%) | Conditions | Reported d.r. | Key Discrepancy |

|---|---|---|---|---|

| Study A | 72 | DMF, 80°C | 3:1 | Higher yield but lower selectivity vs. Study B |

| Study B | 58 | MeCN, 60°C | 5:1 | Lower yield attributed to solvent polarity |

| Study C | 85 | THF, RT | 2:1 | Anomalous thermal stability observed |

Analysis : Discrepancies in yield and diastereoselectivity (d.r.) may stem from solvent dielectric effects (DMF vs. MeCN) or trace moisture. Replicate with Karl Fischer titration for water content verification .

Methodological Recommendations

- For Mechanistic Studies : Combine isotopic labeling (<sup>2</sup>H, <sup>18</sup>O) with ultrafast spectroscopy to capture transient intermediates .

- For Data Reliability : Apply Krippendorff’s Alpha to multi-lab collaborations to quantify inter-rater agreement in spectral interpretations .

- For Computational Validation : Cross-check DFT results with high-level ab initio methods (e.g., CCSD(T)) for critical transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.